Bromoacetyl chloride

Übersicht

Beschreibung

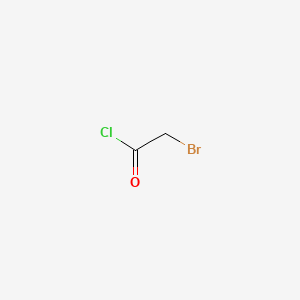

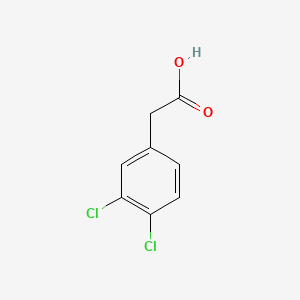

Bromoacetyl chloride is an organic compound with the formula CH3COClBr. It is a colorless, volatile liquid that is widely used as a reagent in organic synthesis. It is a versatile reagent, capable of reacting with a wide variety of functional groups, including amines, alcohols, and carboxylic acids. It is also used in the synthesis of a number of drugs, including some antipsychotics and antimalarials.

Wissenschaftliche Forschungsanwendungen

Molecular Structure Studies

Bromoacetyl chloride has been extensively studied for its molecular structure and conformation. Steinnes, Shen, and Hagen (1980) investigated the molecular structure and conformation of gaseous this compound using electron diffraction, revealing its existence in anti and gauche conformers (Steinnes, Shen, & Hagen, 1980). This research provides fundamental insights into the physical chemistry of this compound.

Photodissociation Studies

This compound has been a subject of interest in photodissociation studies. Bacchus-Montabonel et al. (2003) used ab initio methods to investigate its competitive photodissociation, employing a reduced dimensionality method based on constrained Hamiltonians (Bacchus-Montabonel et al., 2003). Such studies are crucial for understanding the photochemical behavior of this compound and its derivatives.

Chemical Bond Fission Research

Investigations into the chemical bond fission of this compound have been conducted. Kash, Waschewsky, and Butler (1994) identified a minor primary C–C fission channel in this compound, adding a new dimension to the understanding of its chemical reactivity (Kash, Waschewsky, & Butler, 1994). This research contributes to the broader field of chemical kinetics and reaction mechanisms.

Rotational Spectrum Analysis

The rotational spectrum of this compound has been a subject of spectroscopic analysis. Merke et al. (2006) assigned the rotational spectrum of this compound using a pulsed molecular beam Fourier transform microwave spectrometer, enhancing the understanding of its spectroscopic properties (Merke et al., 2006).

Synthesis Research

This compound has been used in synthesis research. Fangfang (2008) demonstrated a method for synthesizing tert-butyl 2-bromoacetate using this compound, indicating its utility in organic synthesis (Fangfang, 2008).

Nonadiabatic Effects in Chemical Reactions

Studies have also focused on the nonadiabatic effects in chemical reactions involving this compound. Valero and Truhlar (2006) explored the nonadiabatic effects in the photodissociation of this compound, providing insights into the dynamics of photochemical reactions (Valero & Truhlar, 2006).

Safety and Hazards

Bromoacetyl chloride is considered hazardous. It causes severe skin burns and eye damage and may cause respiratory irritation . It reacts violently with water, liberating toxic gas .

Relevant Papers

The rotational spectrum of this compound has been studied . Nonadiabatic effects in C-Br bond scission in the photodissociation of this compound have also been investigated .

Eigenschaften

IUPAC Name |

2-bromoacetyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2BrClO/c3-1-2(4)5/h1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYZRZLUNWVNNNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2BrClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80176636 | |

| Record name | Bromoacetyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80176636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

22118-09-8 | |

| Record name | Bromoacetyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22118-09-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bromoacetyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022118098 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bromoacetyl chloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97376 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Bromoacetyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80176636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bromoacetyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.704 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of bromoacetyl chloride?

A1: this compound has the molecular formula C2H2BrClO and a molecular weight of 173.40 g/mol. []

Q2: What spectroscopic data is available for this compound?

A2: Numerous spectroscopic studies have been conducted on this compound. Researchers have utilized techniques such as Raman spectroscopy, infrared spectroscopy, and electron diffraction to study its structure and properties. [, , , ]

Q3: Does this compound exhibit conformational isomerism?

A3: Yes, this compound exists as two rotational isomers in the liquid and gaseous states: a more stable trans form and a less stable gauche form. The energy difference between these isomers has been determined through temperature-dependent infrared spectroscopy. [, , ]

Q4: How does this compound behave upon photoexcitation in the ultraviolet region?

A4: Upon excitation at 248 nm, this compound undergoes photodissociation primarily through C–Cl and C–Br bond fission. Interestingly, despite the C–Br bond being weaker, C–Cl bond fission is often favored. [, , , , , ]

Q5: What role do nonadiabatic effects play in the photodissociation of this compound?

A5: Nonadiabatic effects, particularly recrossing at the avoided crossing between the S1 and S2 excited states, significantly influence the branching ratio between C–Cl and C–Br bond fission. Theoretical studies suggest that while nonadiabaticity initially hinders C–Br fission, the dissociation eventually proceeds along a diabatic pathway to excited-state products. [, , , , ]

Q6: How does the distance between the carbonyl group and the C–Br bond affect the photodissociation dynamics?

A6: Studies comparing this compound with bromopropionyl chloride (which has an additional CH2 spacer) reveal that increasing the distance between the carbonyl group and the C–Br bond reduces the energy difference between adiabatic potential surfaces, further suppressing C–Br bond fission. []

Q7: What are some applications of this compound in organic synthesis?

A7: this compound serves as a versatile reagent in organic synthesis. It is employed in reactions such as Friedel-Crafts acylation, nucleophilic substitution, and the synthesis of heterocyclic compounds. Specific examples include the synthesis of tert-butyl 2-bromoacetate, levalbuerol, and tellurium-containing heterocycles. [, , , , ]

Q8: Can this compound be used to modify polymers?

A8: Yes, this compound is utilized to modify polymers such as chitosan. The resulting haloacetylated chitosan derivatives can be further quaternized to impart antimicrobial properties. []

Q9: How have computational methods been employed to study this compound?

A9: Computational chemistry techniques, including ab initio calculations, density functional theory, and molecular dynamics simulations, have provided valuable insights into the potential energy surfaces, reaction pathways, and nonadiabatic dynamics of this compound photodissociation. [, , , ]

Q10: Has this compound been used in the context of quantum computing?

A10: Theoretical studies have explored the potential of using this compound for vibrational quantum computing. Its four bright infrared-active modes make it a potential candidate for encoding qubits. []

Q11: What safety precautions should be taken when handling this compound?

A11: this compound is a reactive chemical and should be handled with caution. Appropriate personal protective equipment, including gloves and eye protection, should be worn. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

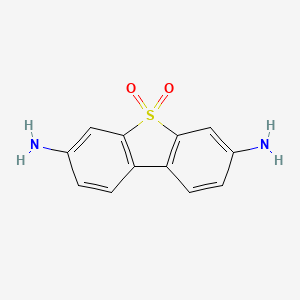

![[1,1'-Bianthracene]-3,3'-disulfonic acid, 4,4'-diamino-9,9',10,10'-tetrahydro-9,9',10,10'-tetraoxo-, disodium salt](/img/structure/B1329539.png)